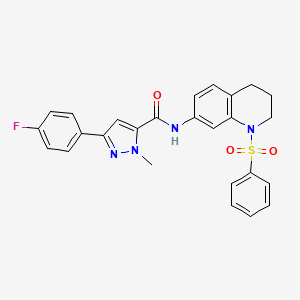

3-(4-fluorophenyl)-1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-based carboxamide featuring a 4-fluorophenyl substituent at position 3 and a methyl group at position 1 of the pyrazole core. The carboxamide moiety is linked to a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group, introducing a sulfonylated tetrahydroquinoline scaffold. The fluorophenyl group likely contributes to lipophilicity and electronic effects, influencing bioavailability and target interactions .

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O3S/c1-30-25(17-23(29-30)18-9-12-20(27)13-10-18)26(32)28-21-14-11-19-6-5-15-31(24(19)16-21)35(33,34)22-7-3-2-4-8-22/h2-4,7-14,16-17H,5-6,15H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVANOMBULUDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C5=CC=CC=C5)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Fluorophenyl Substituents

Key Structural Variations :

Key Findings :

- The target compound’s tetrahydroquinoline-sulfonyl group distinguishes it from simpler pyrazole carboxamides (e.g., ), which lack extended aromatic systems. This moiety may enhance interactions with hydrophobic binding pockets in biological targets.

Sulfonamide-Containing Pyrazoles

Example :

- 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Features a 4,5-dihydropyrazoline core (saturated pyrazole) with sulfonamide-like substituents.

Activity Implications :

- Sulfonamide groups (e.g., in and the target compound) are associated with improved metabolic stability and target engagement in antibacterial and antimycobacterial contexts .

Tetrahydroquinoline-Linked Compounds

Example :

- 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid (): Shares a tetrahydroquinoline-like scaffold but lacks the pyrazole core. Demonstrates the pharmacological versatility of tetrahydroquinoline derivatives, though the absence of a pyrazole may limit direct comparability .

Structural Advantages :

Pharmacological and Biochemical Insights

Binding and Selectivity

- Cannabinoid Receptor Comparison: While unrelated to the target compound, highlights how minor structural changes (e.g., fluorophenyl vs. chlorophenyl) can drastically alter receptor subtype affinity (CB1 vs. CB2). This underscores the importance of the target’s 4-fluorophenyl group in modulating selectivity .

- Antibacterial Activity: Pyrazole carboxamides with sulfonamide groups (e.g., ) exhibit antibacterial effects, suggesting the target compound may share similar mechanisms, though its tetrahydroquinoline linkage could redirect activity toward eukaryotic targets .

Metabolic Stability

- The phenylsulfonyl group in the target compound may confer resistance to oxidative metabolism compared to compounds with benzylic or alkyl substituents (e.g., ’s cyclohexylmethyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.